2-Fluoro-6-phenoxyphenylboronic acid

説明

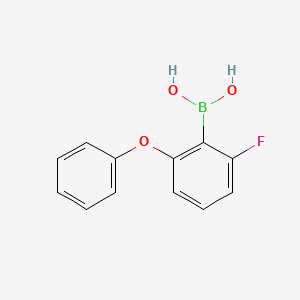

2-Fluoro-6-phenoxyphenylboronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a boronic acid derivative that features a fluorine atom and a phenoxy group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-phenoxyphenylboronic acid typically involves the reaction of 2-fluoro-6-iodophenol with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2-Fluoro-6-phenoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols or quinones.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Oxidizing Agents: Hydrogen peroxide or sodium periodate.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols and Quinones: Formed through oxidation reactions.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

2-Fluoro-6-phenoxyphenylboronic acid is commonly employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds, which are integral to pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the reactivity of the boronic acid, making it favorable for coupling with various aryl halides.

Case Study: Synthesis of Biaryl Compounds

In a study published by the Royal Society of Chemistry, researchers demonstrated the effective use of this compound in synthesizing complex biaryl structures. The reaction conditions were optimized to achieve high yields, showcasing its utility in producing compounds with potential biological activity .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of phenylboronic acids exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The application of this compound in this context has been explored for its ability to modulate signaling pathways critical for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study highlighted the effectiveness of phenylboronic acids in inhibiting the growth of various cancer cell lines. The compound was shown to interfere with metabolic pathways essential for cancer cell survival, thus presenting a potential therapeutic avenue .

Biochemical Research

Protein Interaction Studies

Boronic acids, including this compound, are used as probes to study glycoproteins due to their ability to form reversible covalent bonds with diols present in carbohydrates. This property allows researchers to investigate protein-carbohydrate interactions, which are vital for various biological processes.

Case Study: Glycoprotein Analysis

In recent experiments, researchers utilized this compound to isolate glycoproteins from cell lysates. The compound facilitated the identification and characterization of glycosylation patterns on proteins, providing insights into their functional roles in cellular mechanisms .

Environmental Applications

Detection of Pollutants

The unique properties of boronic acids allow them to be employed in sensors for detecting environmental pollutants. This compound can be used in developing selective sensors for phenolic compounds, which are common environmental contaminants.

Data Summary

作用機序

The mechanism of action of 2-Fluoro-6-phenoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

類似化合物との比較

2-Fluorophenylboronic Acid: Similar structure but lacks the phenoxy group.

Phenylboronic Acid: Lacks both the fluorine and phenoxy groups.

6-Phenoxyphenylboronic Acid: Lacks the fluorine atom

Uniqueness: 2-Fluoro-6-phenoxyphenylboronic acid is unique due to the presence of both a fluorine atom and a phenoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry .

生物活性

2-Fluoro-6-phenoxyphenylboronic acid (C13H11BFO3) is an organoborane compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a phenoxy group. This unique arrangement contributes to its reactivity and potential applications in various fields.

| Property | Details |

|---|---|

| Chemical Formula | C13H11BFO3 |

| Molecular Weight | 232.03 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Participates in Suzuki-Miyaura coupling reactions |

The specific biological mechanisms of this compound are not fully elucidated; however, its structural characteristics suggest several potential interactions:

- Enzyme Inhibition : The fluorinated group may enhance binding through hydrogen bonding with enzyme active sites, while the bulky phenoxy group could introduce hydrophobic interactions, potentially increasing inhibitor potency.

- Targeting Cellular Pathways : Similar compounds have been shown to interact with pectic rhamnogalacturonan-II in plant cells, disrupting auxin signaling and affecting root development . This suggests that this compound may also influence cellular signaling pathways in other organisms.

- Reversible Covalent Bond Formation : Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is significant for drug delivery systems and targeted therapies.

Case Studies

Several studies have investigated the biological implications of boronic acids, including derivatives like this compound:

- Antimicrobial Activity : Research indicates that phenylboronic acids exhibit antibacterial properties against beta-lactamase-resistant strains. They inhibit certain proteases, which can be leveraged in developing treatments for infections .

- Fungal Inhibition : Boronic acids have shown efficacy against various fungi, indicating potential applications in treating fungal infections. For instance, they disrupt the epithelial barrier function, enhancing penetration of active ingredients .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-methoxyphenylboronic acid | Contains a methoxy group | Different electronic properties affecting reactivity |

| 4-Phenoxyphenylboronic acid | Substituted at the para position | Potentially different steric effects |

| 2-Fluoro-5-phenoxyphenylboronic acid | Fluorine at a different position | May exhibit distinct reactivity patterns |

特性

IUPAC Name |

(2-fluoro-6-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDIBTAEVRXEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438246 | |

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056372-58-7 | |

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。